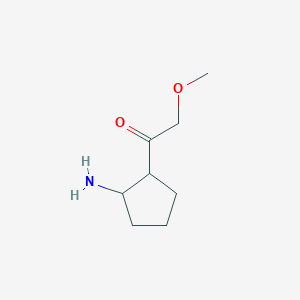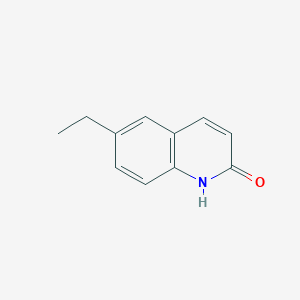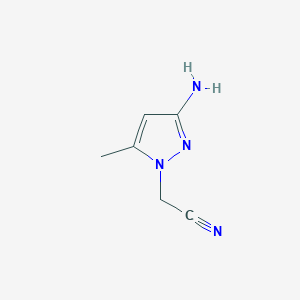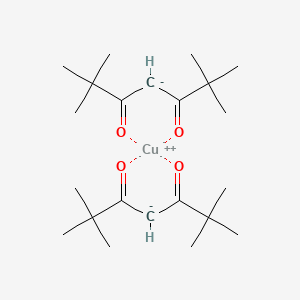
2-Methoxy-6-methylpyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methylpyridine-3-carbothioamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Preparation Methods
The synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide typically involves the reaction of 2-methoxy-6-methylpyridine with a suitable thiocarbonyl reagent. One common method includes the use of thiosemicarbazide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired carbothioamide product . The reaction conditions often require a controlled temperature and pH to ensure the formation of the correct product.
Chemical Reactions Analysis
2-Methoxy-6-methylpyridine-3-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-6-methylpyridine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.
Industry: Its unique structural properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylpyridine-3-carbothioamide involves its interaction with specific molecular targets. The methoxy and carbothioamide groups within the structure can interact with biological targets, leading to various effects. For example, the compound can act as an inhibitor or activator of certain enzymes, depending on the context. The exact pathways involved are still under investigation, but its ability to form hydrogen bonds and other interactions with biological molecules is crucial to its activity.
Comparison with Similar Compounds
2-Methoxy-6-methylpyridine-3-carbothioamide can be compared with other similar compounds, such as:
6-Methoxypyridine-3-carbothioamide: This compound has a similar structure but lacks the methyl group at the 6-position.
2-Methoxypyridine-3-carbothioamide: This compound lacks the methyl group at the 6-position and has slightly different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research contexts .
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
2-methoxy-6-methylpyridine-3-carbothioamide |
InChI |
InChI=1S/C8H10N2OS/c1-5-3-4-6(7(9)12)8(10-5)11-2/h3-4H,1-2H3,(H2,9,12) |
InChI Key |
TXVCNXZQMLBMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=S)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.1.0]hexan-1-amine](/img/structure/B13154191.png)


![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13154208.png)


![9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)

![5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)





